(2-Chlorophenyl)methanesulfonyl chloride
Overview
Description
(2-Chlorophenyl)methanesulfonyl chloride is a colorless to yellowish liquid with a chemical formula of C7H6Cl2O2S and a molecular weight of 225.09 g/mol . It has a pungent odor and can decompose or volatilize. This compound is widely used in organic synthesis, particularly as an acylation reagent. It reacts with alcohols, phenols, amines, and other compounds to generate the corresponding methyl sulfonyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)methanesulfonyl chloride can be synthesized by reacting benzylsulfonyl chloride with ferrous chloride in an appropriate solvent at room temperature . The reaction involves the following steps:
- Dissolve benzylsulfonyl chloride in a suitable solvent.
- Add ferrous chloride to the solution.
- Maintain the reaction mixture at room temperature until the reaction is complete.
- Extract and purify the product by distillation or other methods.
Industrial Production Methods: In industrial settings, this compound is often produced by chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reactions are as follows:
- CH3SO3H + SOCl2 → CH3SO2Cl + SO2 + HCl
- CH3SO3H + COCl2 → CH3SO2Cl + CO2 + HCl
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)methanesulfonyl chloride undergoes various types of reactions, including:
Substitution Reactions: It reacts with alcohols, phenols, and amines to form methanesulfonates.
Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which then reacts with alcohols.
Reduction Reactions: It can be reduced to form corresponding sulfonamides.
Common Reagents and Conditions:
Alcohols and Phenols: React in the presence of a non-nucleophilic base to form methanesulfonates.
Amines: React to form sulfonamides.
Lewis Acids: Facilitate Beckmann rearrangement of oxime methanesulfonates.
Major Products:
Methanesulfonates: Formed from reactions with alcohols and phenols.
Sulfonamides: Formed from reactions with amines.
Scientific Research Applications
(2-Chlorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of dyes, pesticides, and polymer materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methanesulfonyl chloride involves its function as an electrophile. It acts as a source of the “CH3SO2+” synthon, which reacts with nucleophiles such as alcohols, phenols, and amines . The compound undergoes E1cb elimination to generate sulfene, which then reacts with nucleophiles to form the desired products .
Comparison with Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride used for similar purposes but with a different aromatic group.
Uniqueness: (2-Chlorophenyl)methanesulfonyl chloride is unique due to the presence of the 2-chlorophenyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides . This makes it particularly useful in specific synthetic applications where the 2-chlorophenyl group is desired .
Properties
IUPAC Name |
(2-chlorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZYFXSICSCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374036 | |
Record name | (2-Chlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77421-13-7 | |
Record name | (2-Chlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chlorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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